molecular formula C7H10N2O B15278974 3-Cyclobutoxy-1H-pyrazole

3-Cyclobutoxy-1H-pyrazole

Cat. No.: B15278974
M. Wt: 138.17 g/mol
InChI Key: PQLLSEKDCGVFFV-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a cyclobutoxy group attached to the pyrazole ring adds unique chemical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-1H-pyrazole typically involves the reaction of hydrazine derivatives with β-diketones. One common method is the condensation of cyclobutanone with hydrazine hydrate in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Transition-metal catalysts and photoredox reactions are also employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclobutoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Cyclobutoxy-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole
  • 3-Phenyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Uniqueness

3-Cyclobutoxy-1H-pyrazole is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-cyclobutyloxy-1H-pyrazole

InChI

InChI=1S/C7H10N2O/c1-2-6(3-1)10-7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9)

InChI Key

PQLLSEKDCGVFFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=NN2

Origin of Product

United States

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